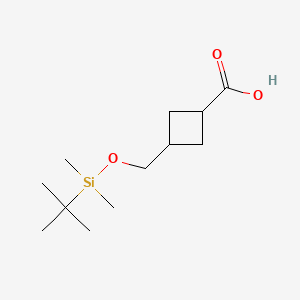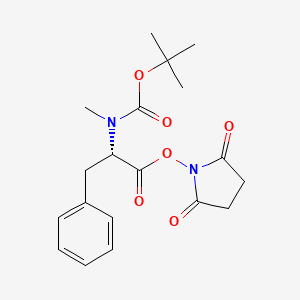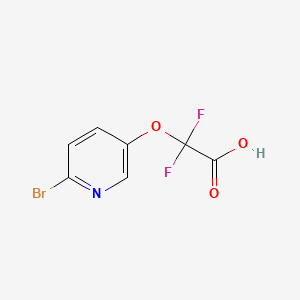
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid is a specialized organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a tert-butyldimethylsilyl-protected hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid typically begins with 3-methylenecyclobutane-1-carbonitrile as the starting material. The synthetic route involves several key steps:
Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group is reduced to an amine, which is then further processed.
Silyl Ether Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride to form the silyl ether.
Oxidation: The intermediate is oxidized to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.
Substitution: The silyl ether group can be substituted under appropriate conditions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals or study the effects of structural modifications on biological activity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid depends on its specific application. In synthetic chemistry, it acts as a building block for more complex molecules. In medicinal chemistry, its effects are determined by its interactions with biological targets, which can include enzymes, receptors, or other proteins. The silyl ether group provides stability and protection during reactions, allowing for selective modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol: This compound features a similar silyl ether group but has an oxetane ring instead of a cyclobutane ring.
3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester: This compound has two silyl ether groups and a benzoic acid ester instead of a cyclobutane carboxylic acid.
Uniqueness
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a silyl ether-protected hydroxymethyl group. This structure provides specific reactivity and stability characteristics that are valuable in synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-8-9-6-10(7-9)11(13)14/h9-10H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQOBCLTGHKEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B8197079.png)


![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B8197104.png)







